molecular formula C14H16ClN3O B14393639 N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea CAS No. 90096-79-0

N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea

Cat. No.: B14393639
CAS No.: 90096-79-0
M. Wt: 277.75 g/mol
InChI Key: RPMMSMBOOJIUIL-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound with a complex structure that includes a chlorophenyl group, an ethenyl linkage, and a pyrrolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 2-chlorobenzaldehyde with 1-methylpyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage and the urea moiety. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-N’-methylurea
  • N-(2-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)carbamate

Uniqueness

N-[2-(2-Chlorophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

90096-79-0

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)ethenyl]-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C14H16ClN3O/c1-18-10-4-7-13(18)17-14(19)16-9-8-11-5-2-3-6-12(11)15/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,16,19)

InChI Key

RPMMSMBOOJIUIL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC(=O)NC=CC2=CC=CC=C2Cl

Origin of Product

United States

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